molecular formula C15H14N2O2S2 B2417199 (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 7267-67-6

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No.: B2417199
CAS No.: 7267-67-6
M. Wt: 318.41
InChI Key: OSRGOJAHRLMKIG-FOCLMDBBSA-N
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Description

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 3-methyl-2-aminobenzothiazole under acidic or basic conditions. One common method involves the use of glacial acetic acid as a catalyst in ethanol, where the reactants are heated under reflux .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs electrosynthesis, which is an energy-efficient and environmentally friendly method. This process involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as an electrolyte and brominating agent .

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives .

Scientific Research Applications

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is unique due to its specific structure, which combines the properties of both benzothiazole and sulfonamide moieties. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

(NE)-4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-7-9-12(10-8-11)21(18,19)16-15-17(2)13-5-3-4-6-14(13)20-15/h3-10H,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRGOJAHRLMKIG-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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